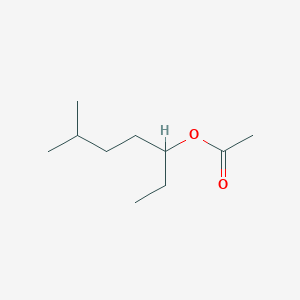
6-Methylheptan-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylheptan-3-yl acetate is an organic compound with the molecular formula C10H20O2. It is an ester formed from 6-methylheptan-3-ol and acetic acid. This compound is known for its pleasant fruity odor, making it a valuable ingredient in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylheptan-3-yl acetate can be synthesized through the esterification of 6-methylheptan-3-ol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods: In industrial settings, this compound is produced by hydrogenation of ethyl-isoamylketone to yield 6-methylheptan-3-ol, which is then esterified with acetic acid. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Methylheptan-3-yl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield 6-methylheptan-3-ol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester back to the alcohol and acetic acid.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: 6-Methylheptan-3-ol and acetic acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: 6-Methylheptan-3-ol and acetic acid
Scientific Research Applications
6-Methylheptan-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor. .
Mechanism of Action
The mechanism of action of 6-methylheptan-3-yl acetate involves its interaction with olfactory receptors, leading to the perception of its fruity odor. In biological systems, it may interact with various enzymes and receptors, influencing metabolic pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
6-Methylheptan-3-ol: The alcohol precursor of 6-methylheptan-3-yl acetate.
Ethyl acetate: A commonly used ester with a similar fruity odor.
Isoamyl acetate: Another ester known for its banana-like odor.
Comparison: this compound is unique due to its specific molecular structure, which imparts a distinct fruity odor.
Properties
CAS No. |
32764-34-4 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
6-methylheptan-3-yl acetate |
InChI |
InChI=1S/C10H20O2/c1-5-10(12-9(4)11)7-6-8(2)3/h8,10H,5-7H2,1-4H3 |
InChI Key |
JMJYVXYZYYDGSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


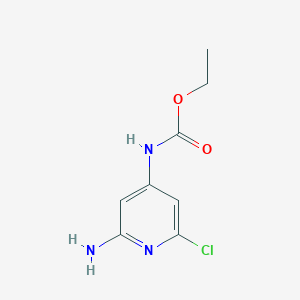
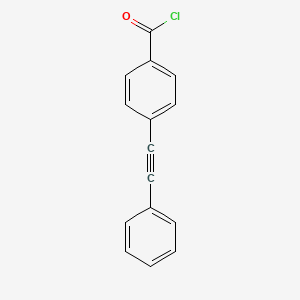

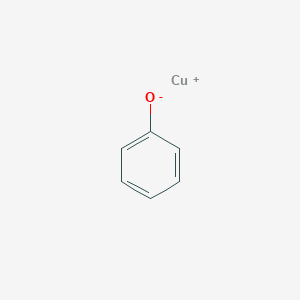
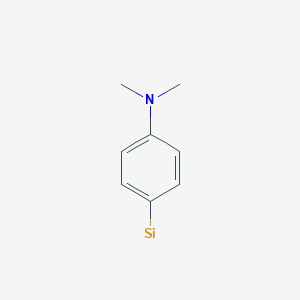
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)
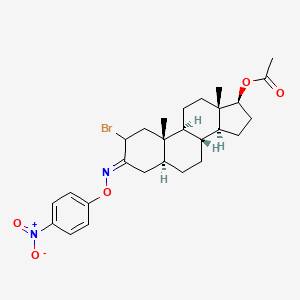

![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)

![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)


![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
